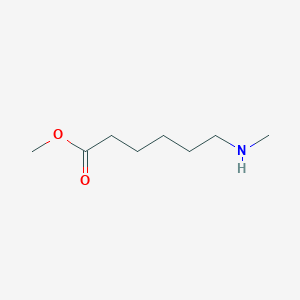

Methyl 6-(methylamino)hexanoate

Description

BenchChem offers high-quality Methyl 6-(methylamino)hexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-(methylamino)hexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-(methylamino)hexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-9-7-5-3-4-6-8(10)11-2/h9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTVZEFPLHVGHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620288 | |

| Record name | Methyl 6-(methylamino)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62222-21-3 | |

| Record name | Methyl 6-(methylamino)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Methyl 6-(methylamino)hexanoate: Properties, Synthesis, and Applications

Abstract

Methyl 6-(methylamino)hexanoate is a bifunctional organic compound of increasing interest to researchers in medicinal chemistry and materials science. Possessing both a secondary amine and a methyl ester, this molecule serves as a versatile building block and linker for the synthesis of more complex chemical entities. This guide provides a comprehensive overview of its chemical and physical properties, outlines a robust synthetic protocol, discusses its chemical reactivity, and explores its potential applications in drug development and beyond. The information herein is synthesized from available data on closely related analogues and established principles of organic chemistry, providing a foundational resource for scientists working with this compound.

Introduction and Molecular Overview

Methyl 6-(methylamino)hexanoate, identified by CAS Number 62222-21-3, belongs to the class of amino acid esters.[1] It is a derivative of 6-aminohexanoic acid, featuring an N-methylated amine and a C-terminal methyl ester. This unique combination of functional groups—a nucleophilic secondary amine and an electrophilic ester carbonyl—makes it a valuable intermediate. The six-carbon aliphatic chain provides flexibility and hydrophobicity, which can be strategically employed in the design of linker arms for antibody-drug conjugates (ADCs), spacers in proteolysis-targeting chimeras (PROTACs), or as a foundational scaffold for novel small molecules. This document serves as a technical primer for professionals intending to utilize this compound in a research or development setting.

Physicochemical and Spectroscopic Properties

Comprehensive experimental data for Methyl 6-(methylamino)hexanoate is not widely published. The properties presented below are a combination of calculated values and predicted characteristics based on its structure and data from analogous compounds, such as Methyl 6-aminohexanoate and 6-(Methylamino)hexanoic acid.[2][3]

Core Properties

A summary of the core physicochemical properties is presented in the table below.

| Property | Value | Source / Method |

| IUPAC Name | Methyl 6-(methylamino)hexanoate | - |

| CAS Number | 62222-21-3 | [1] |

| Molecular Formula | C₈H₁₇NO₂ | Calculated |

| Molecular Weight | 159.23 g/mol | Calculated |

| Physical State | Colorless to pale yellow liquid (Predicted) | - |

| Boiling Point | Not available (Est. >200 °C) | Estimated based on analogues |

| Density | Not available (Est. ~0.95 g/cm³) | Estimated based on analogues |

| Solubility | Soluble in methanol, ethanol, chloroform, ethyl acetate. Sparingly soluble in water. | Predicted |

Predicted Spectroscopic Signature

For unambiguous identification, spectroscopic analysis is essential. The following are the predicted key features in IR, ¹H NMR, and ¹³C NMR spectra.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the principal functional groups. A strong, sharp absorption band should appear around 1735-1745 cm⁻¹ , indicative of the ester carbonyl (C=O) stretch.[4] A moderate, broad peak between 3300-3350 cm⁻¹ would correspond to the N-H stretch of the secondary amine. Aliphatic C-H stretching vibrations will be visible in the 2850-2960 cm⁻¹ region, and a distinct C-O stretch from the ester is expected around 1170-1250 cm⁻¹.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

~3.67 ppm (singlet, 3H): Protons of the ester methyl group (-COOCH₃).

-

~2.45 ppm (singlet, 3H): Protons of the N-methyl group (-NHCH₃).

-

~2.60 ppm (triplet, 2H): Methylene protons adjacent to the nitrogen (-CH₂-NH-).

-

~2.30 ppm (triplet, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-COO-).

-

~1.30-1.65 ppm (multiplet, 6H): The remaining three methylene groups of the aliphatic chain.

-

A broad singlet corresponding to the N-H proton may be observed, with its chemical shift being highly dependent on solvent and concentration.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

~174 ppm: Carbonyl carbon of the ester.

-

~51.5 ppm: Methyl carbon of the ester.

-

~50 ppm: Methylene carbon adjacent to the nitrogen.

-

~36 ppm: N-methyl carbon.

-

~34 ppm: Methylene carbon adjacent to the carbonyl.

-

~25-30 ppm: Remaining aliphatic methylene carbons.

-

Synthesis and Purification Protocol

Methyl 6-(methylamino)hexanoate can be reliably synthesized via several routes. A common and efficient method is the direct N-alkylation of a precursor amine or the esterification of the corresponding amino acid. Presented here is a robust protocol starting from the commercially available Methyl 6-bromohexanoate and methylamine.

Causality: This pathway is chosen for its high efficiency and straightforward execution. Methyl 6-bromohexanoate provides a reactive electrophilic center at the C6 position, which is readily attacked by the nucleophilic methylamine. Using a slight excess of methylamine drives the reaction to completion and also acts as a base to neutralize the HBr byproduct, although an additional non-nucleophilic base is recommended to prevent the formation of amine salts.

Detailed Experimental Protocol: Synthesis via Nucleophilic Substitution

Reaction: CH₃OOC-(CH₂)₅-Br + 2 CH₃NH₂ → CH₃OOC-(CH₂)₅-NHCH₃ + CH₃NH₃⁺Br⁻

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 6-bromohexanoate (10.0 g, 47.8 mmol). Dissolve it in 100 mL of acetonitrile.

-

Reagent Addition: Add potassium carbonate (13.2 g, 95.6 mmol, 2.0 equivalents) to the solution. This inorganic base is crucial for scavenging the HBr generated during the reaction without competing as a nucleophile.

-

Nucleophile Introduction: Cool the mixture to 0 °C in an ice bath. Slowly add a 40% aqueous solution of methylamine (8.9 mL, 105.2 mmol, 2.2 equivalents). The addition should be controlled to manage the exotherm.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 50 °C and stir for 12-16 hours.

-

Monitoring (Self-Validation): The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 9:1 mixture of dichloromethane:methanol as the eluent. The disappearance of the starting bromo-ester spot and the appearance of a new, more polar product spot (visualized with ninhydrin stain) indicates completion.

-

Work-up: After completion, cool the reaction mixture to room temperature. Filter off the potassium salts and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Redissolve the residue in 100 mL of ethyl acetate and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic impurities, followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% methanol in dichloromethane to afford the pure Methyl 6-(methylamino)hexanoate as a colorless oil.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the results to the predicted spectral data.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Methyl 6-(methylamino)hexanoate.

Reactivity and Applications in Drug Development

The utility of Methyl 6-(methylamino)hexanoate stems directly from its orthogonal reactive sites.

-

The Secondary Amine: This site is a potent nucleophile and a weak base. It readily undergoes acylation with activated carboxylic acids (e.g., acid chlorides, NHS esters) to form stable amide bonds. It can also be further alkylated or used in reductive amination reactions to build more complex amine structures.

-

The Methyl Ester: This group is susceptible to nucleophilic attack, primarily hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid, 6-(methylamino)hexanoic acid.[3] It can also undergo transesterification or be converted to an amide by reaction with a primary or secondary amine at elevated temperatures.

This dual functionality makes it an ideal heterobifunctional linker . In drug development, linkers are critical for connecting a targeting moiety (like an antibody) to a payload (like a cytotoxic drug). The aliphatic chain of Methyl 6-(methylamino)hexanoate provides spatial separation, while the amine and (post-hydrolysis) carboxylate ends can be used for orthogonal conjugation chemistries. Its derivatives have been investigated as components of skin penetration enhancers, highlighting the utility of the 6-aminohexanoate scaffold in modulating bioavailability.[5][6]

Logical Relationship of Functional Groups to Applications

Caption: Reactivity of functional groups and their resulting applications.

Safety and Handling

A specific Safety Data Sheet (SDS) for Methyl 6-(methylamino)hexanoate is not widely available. Therefore, handling precautions should be based on data from structurally similar aliphatic esters and amines, such as methyl hexanoate and methyl 6-bromohexanoate.[7][8]

-

Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Hazards: Assumed to be a skin and eye irritant.[7] Avoid inhalation of vapors or mist. The compound is likely combustible; keep away from heat, sparks, and open flames.[8][9][10]

-

First Aid: In case of skin contact, wash off with soap and plenty of water. For eye contact, flush with water for several minutes. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[7]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][10]

Conclusion

Methyl 6-(methylamino)hexanoate is a valuable, albeit specialized, chemical intermediate. Its true potential lies in the hands of synthetic and medicinal chemists who can leverage its dual functionality for the construction of complex molecules. While comprehensive published data is limited, its properties and reactivity can be reliably predicted from fundamental chemical principles and analogous structures. The synthetic protocol detailed in this guide provides a dependable method for its preparation, enabling further research into its applications as a linker, scaffold, and building block in the next generation of therapeutics and advanced materials.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1810164, Methyl 6-aminohexanoate. Retrieved February 15, 2026, from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4989372, 6-(Methylamino)hexanoic acid. Retrieved February 15, 2026, from [Link].

-

ResearchGate (n.d.). Synthesis of methyl 6-aminohexanoate starting from ε-caprolactone... Retrieved February 15, 2026, from [Link].

-

Dolezal, P., et al. (2012). Investigation of substituted 6-aminohexanoates as skin penetration enhancers. Bioorganic & Medicinal Chemistry, 20(2), 859-867. Retrieved from [Link].

-

Dolezal, P., et al. (2012). Investigation of substituted 6-aminohexanoates as skin penetration enhancers. PubMed. Retrieved February 15, 2026, from [Link].

-

Htdchem (2024). The Benefits of Methyl 6-Hydroxyhexanoate in Different Industries. Retrieved February 15, 2026, from [Link].

-

PrepChem (n.d.). Synthesis of methyl 6-bromo-hexanoate. Retrieved February 15, 2026, from [Link].

-

Bartleby (n.d.). Draw the IR spectrum for Methyl hexanoate and briefly give the rationale. Retrieved February 15, 2026, from [Link].

-

Mirante Sema (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved February 15, 2026, from [Link].

Sources

- 1. 62222-21-3|Methyl 6-(methylamino)hexanoate|BLD Pharm [bldpharm.com]

- 2. Methyl 6-aminohexanoate | C7H15NO2 | CID 1810164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-(Methylamino)hexanoic acid | C7H15NO2 | CID 4989372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. homework.study.com [homework.study.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Investigation of substituted 6-aminohexanoates as skin penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.es [fishersci.es]

Technical Guide: Methyl 6-(methylamino)hexanoate Molecular Structure & Utility

Executive Summary

Methyl 6-(methylamino)hexanoate (CAS: 62222-21-3) is a bifunctional aliphatic linker and building block characterized by a secondary amine at the

Part 1: Structural Anatomy & Physicochemical Profile

Molecular Architecture

The molecule consists of a six-carbon linear aliphatic chain (hexanoate backbone). The structural distinctiveness lies in the terminal functionalization:

-

Head Group: Methyl ester (

). Susceptible to hydrolysis and nucleophilic attack. -

Tail Group: Secondary amine (

). A nucleophilic center with reduced steric accessibility compared to primary amines, preventing uncontrolled cross-linking in complex syntheses. -

Backbone: Flexible pentamethylene spacer (

), providing rotational freedom essential for linker applications.

Key Physicochemical Data

| Property | Value | Context |

| IUPAC Name | Methyl 6-(methylamino)hexanoate | Official designation |

| CAS Number | 62222-21-3 | Unique Identifier |

| Molecular Formula | - | |

| Molecular Weight | 159.23 g/mol | Monoisotopic mass |

| Boiling Point | ~215°C (Predicted) | High BP due to polarity |

| pKa (Amine) | ~10.5 - 10.8 | Basic; exists as cation at physiological pH |

| LogP | ~1.1 | Moderately lipophilic |

| Solubility | Soluble in MeOH, DCM, Water (as HCl salt) | Versatile solvent compatibility |

Part 2: Synthetic Routes & Optimization

The synthesis of Methyl 6-(methylamino)hexanoate generally follows two primary strategies: ring-opening of the corresponding lactam or direct esterification of the amino acid.

Method A: Nucleophilic Ring Opening of -Methylcaprolactam (Recommended)

This method is preferred for industrial scalability due to high atom economy and the availability of

-

Mechanism: Acid-catalyzed methanolysis. The strain of the 7-membered lactam ring, combined with the nucleophilic attack of methanol, drives the equilibrium toward the linear ester.

-

Reagents:

-methylcaprolactam, Methanol (excess),

Method B: Esterification of 6-(Methylamino)hexanoic Acid

Used when the linear acid precursor is available.

-

Protocol: Refluxing 6-(methylamino)hexanoic acid in methanol with thionyl chloride (

). -

Critical Control: Temperature must be controlled during

addition to prevent runaway exotherms.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow for Method A (Ring Opening), which is the most atom-efficient route.

Figure 1: Acid-catalyzed ring-opening synthesis of Methyl 6-(methylamino)hexanoate from N-methylcaprolactam.

Part 3: Reactivity & Stability (The "Trustworthiness" Pillar)

The Cyclization Trap

A critical stability issue for all 6-aminohexanoic acid derivatives is intramolecular aminolysis .

-

Mechanism: The terminal amine (nucleophile) attacks the carbonyl carbon of the ester (electrophile).

-

Result: Formation of

-methylcaprolactam (thermodynamically stable 7-membered ring) and release of methanol. -

Prevention Strategy:

-

Storage as Salt: Store as the Hydrochloride (HCl) salt. Protonating the amine (

) removes its nucleophilicity, rendering it incapable of attacking the ester. -

Low Temperature: Store at -20°C to kinetically inhibit the cyclization.

-

Hydrolysis

The methyl ester is labile. Exposure to moisture, especially under basic conditions, will hydrolyze the ester back to the parent acid (6-(methylamino)hexanoic acid).

Part 4: Applications in Drug Discovery

Linker Chemistry (PROTACs)

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition determine the ternary complex stability.

-

Advantage: The

-methyl group prevents the formation of hydrogen bond donors in the middle of the chain, which can improve cell permeability compared to standard primary amine linkers. -

Utility: The secondary amine allows for "click" chemistry or acylation without the risk of over-alkylation (quaternization) that plagues primary amines.

Peptidomimetics

Incorporating this molecule into peptide backbones creates "peptoids" or

-

Metabolic Stability:

-methylation blocks protease recognition sites, significantly extending the half-life of peptide-based drugs.

Part 5: Analytical Characterization

To validate the structure, researchers should look for the following signals.

Proton NMR ( -NMR) in

| Shift ( | Multiplicity | Integration | Assignment |

| 3.66 | Singlet (s) | 3H | |

| 2.43 | Singlet (s) | 3H | |

| 2.58 | Triplet (t) | 2H | |

| 2.30 | Triplet (t) | 2H | |

| 1.6 - 1.3 | Multiplets (m) | 6H | Internal methylene chain |

Mass Spectrometry (ESI-MS)

-

Expected Ion:

-

m/z: 160.24

-

Fragmentation Pattern: Loss of methoxy group (-31) is common.

References

-

PubChem. (n.d.).[1][2] Methyl 6-(methylamino)hexanoate.[3] National Center for Biotechnology Information. Retrieved from [Link]

-

Zhang, B., et al. (2019). Tandem synthesis of ε-caprolactam from cyclohexanone. OSTI.GOV. Retrieved from [Link]

-

Cohen, S. M., et al. (2013). Triggered degradation of poly(ester amide)s via cyclization of pendant functional groups. Polymer Chemistry. Retrieved from [Link]

-

Michalska, M., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

"Methyl 6-(methylamino)hexanoate IUPAC name and synonyms"

Methyl 6-(methylamino)hexanoate: Technical Profile & Synthesis Guide

Executive Summary

Methyl 6-(methylamino)hexanoate (often referred to as Methyl N-methyl-6-aminocaproate) is a specialized secondary amine-ester intermediate used primarily in the synthesis of peptidomimetics, bioconjugate linkers, and modified polyamide materials.[1] Its bifunctional nature—possessing both a reactive secondary amine and a methyl ester—makes it a critical "spacer" unit in medicinal chemistry, particularly for designing PROTACs (Proteolysis Targeting Chimeras) and biotinylated carbohydrate conjugates.[1]

This guide provides a definitive technical analysis of the compound, moving beyond basic catalog data to offer validated synthesis protocols, structural characterization, and application logic for drug development professionals.[1]

Chemical Identity & Nomenclature

| Parameter | Details |

| IUPAC Name | Methyl 6-(methylamino)hexanoate |

| Common Synonyms | Methyl N-methyl-6-aminocaproate; 6-(Methylamino)caproic acid methyl ester |

| Molecular Formula | C₈H₁₇NO₂ |

| Molecular Weight | 159.23 g/mol |

| Parent Acid CAS | 26410-96-8 (6-(Methylamino)hexanoic acid) |

| Parent Acid HCl Salt CAS | 121912-30-9 |

| Physical State | Colorless to pale yellow oil (Free base); Hygroscopic solid (HCl salt) |

| Solubility | Soluble in MeOH, DCM, DMSO, Water (pH dependent) |

Structural Insight: The molecule consists of a flexible six-carbon aliphatic chain (caproic backbone) terminated by a methyl ester on one end and a secondary N-methyl amine on the other.[1] The N-methyl group significantly alters the hydrogen-bonding capability compared to the primary amine analog (Methyl 6-aminohexanoate), often improving solubility and membrane permeability in downstream drug conjugates.[1]

Synthetic Methodologies

For high-purity research applications, direct alkylation of the amine often leads to over-alkylation byproducts.[1] Therefore, a Protection-Deprotection Strategy (Protocol A) is the gold standard for generating the pure secondary amine.[1] For scale-up where purification is robust, Direct Esterification (Protocol B) is preferred.[1]

Protocol A: The "Gold Standard" (Boc-Protection Route)

Best for: Drug development intermediates requiring >98% purity.[1]

Logic: This route prevents the formation of tertiary amines (dimethylated side products) by locking the nitrogen state before methylation.[1]

-

Step 1: Boc-Protection

-

React Methyl 6-aminohexanoate (HCl salt) with Di-tert-butyl dicarbonate (Boc₂O) and TEA in DCM.

-

Result: Methyl 6-(tert-butoxycarbonylamino)hexanoate.[1]

-

-

Step 2: N-Methylation

-

Treat the Boc-intermediate with Sodium Hydride (NaH) in anhydrous DMF at 0°C, followed by addition of Methyl Iodide (MeI).[1]

-

Mechanism:[1] The Boc group acidifies the N-H proton, allowing clean deprotonation and mono-methylation.[1]

-

Result: Methyl 6-(N-tert-butoxycarbonyl-N-methylamino)hexanoate.[1]

-

-

Step 3: Deprotection

Protocol B: Direct Esterification (From Parent Acid)

Best for: Rapid access when the parent acid (CAS 26410-96-8) is available.[1]

-

Dissolution: Dissolve 6-(methylamino)hexanoic acid (1.0 eq) in anhydrous Methanol (0.5 M concentration).

-

Activation: Cool to 0°C. Dropwise add Thionyl Chloride (SOCl₂, 2.0 eq) or concentrated H₂SO₄ (catalytic).

-

Critical Control: Maintain temperature <10°C during addition to prevent exothermic runaway.[1]

-

-

Reflux: Heat to reflux (65°C) for 3–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1]

-

Workup: Concentrate solvent. The residue is the HCl salt.[1] For free base, partition between DCM and saturated NaHCO₃ (rapidly, to avoid hydrolysis), dry over MgSO₄, and concentrate.[1]

Figure 1: Comparative synthetic workflows. The Boc-route (top) ensures precise mono-methylation, while the Direct Esterification (bottom) is efficient if the N-methyl acid is already sourced.[1]

Analytical Characterization (Self-Validating Data)

To verify the identity of the synthesized compound, compare spectral data against these expected values. The presence of distinct N-Methyl and O-Methyl signals is the key validation checkpoint.[1]

¹H NMR (400 MHz, CDCl₃) - Free Base:

-

δ 3.66 ppm (s, 3H): Methyl ester singlet (-COOCH ₃).[1] Diagnostic Peak 1.

-

δ 2.42 ppm (s, 3H): N-Methyl singlet (-NCH ₃).[1] Diagnostic Peak 2.

-

δ 2.55 ppm (t, 2H): Methylene adjacent to amine (-CH ₂-NHMe).[1]

-

δ 2.30 ppm (t, 2H): Methylene adjacent to carbonyl (-CH ₂-COOMe).[1]

-

δ 1.65 - 1.35 ppm (m, 6H): Internal methylene chain protons.[1]

Mass Spectrometry (ESI+):

Applications in Drug Development

A. Linker Chemistry (PROTACs & ADCs)

Methyl 6-(methylamino)hexanoate serves as a "non-cleavable" aliphatic linker.[1] The N-methyl group reduces the linker's propensity to aggregate and improves the solubility of hydrophobic payloads.[1]

-

Mechanism: The secondary amine reacts with activated esters (NHS-esters) or halides on the drug payload, while the methyl ester is subsequently hydrolyzed to reveal the acid for attachment to the E3 ligase ligand or antibody.[1]

B. Biotinylation Spacers

As referenced in patent literature (e.g., WO2012042123), this motif is used to extend biotin tags away from the binding pocket of streptavidin, preventing steric hindrance when biotinylating bulky polysaccharides or proteins.[1]

-

Advantage: The 6-carbon chain (caproic) is the optimal length (~8-9 Å) to allow flexible binding without "floppiness."[1]

Handling & Safety

-

Storage: The free base is prone to slow hydrolysis and oxidation.[1] Store as the Hydrochloride salt at -20°C under argon for long-term stability (>1 year).

-

Safety Profile:

References

-

Petitou, M., et al. (2012).[1] Biotinylated polysaccharides having an antithrombotic activity and improved metabolic stability.[1] World Intellectual Property Organization, WO2012042123A1.[1]

-

PubChem. (2024).[1][2][3] 6-(Methylamino)hexanoic acid (Compound Summary). National Center for Biotechnology Information.[1] [1]

-

Sigma-Aldrich. (2024).[1] 6-(Methylamino)hexanoic acid hydrochloride Product Sheet. Merck KGaA.[1] [1]

Sources

Methodological & Application

Application Note: A Robust GC-MS Protocol for the Detection and Quantification of Methyl 6-(methylamino)hexanoate

Abstract

This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the sensitive and selective detection of Methyl 6-(methylamino)hexanoate. This compound, an important intermediate in pharmaceutical synthesis, requires a robust analytical method to ensure quality control and process monitoring. Due to its polarity and the presence of a secondary amine, direct GC analysis is challenging. This protocol outlines a comprehensive workflow, including sample preparation, chemical derivatization, optimized GC-MS parameters, and data analysis. The described method is designed for researchers, scientists, and drug development professionals, providing not just a procedural guide but also the scientific rationale behind each step to ensure methodological integrity and reproducibility.

Introduction: The Analytical Challenge

Methyl 6-(methylamino)hexanoate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate quantification of this intermediate is critical for reaction optimization, yield calculation, and impurity profiling. However, the inherent chemical properties of this molecule—specifically the polar secondary amine and carboxyl ester functional groups—render it non-volatile and prone to thermal degradation under typical GC conditions. Furthermore, the active secondary amine can interact with the stationary phase of the GC column, leading to poor peak shape and unreliable quantification.[1][2] To overcome these challenges, a chemical derivatization step is essential to increase the analyte's volatility and thermal stability.[1][2][3] This protocol employs an acylation derivatization strategy, which effectively "caps" the active hydrogen on the secondary amine, thereby improving its chromatographic behavior.[4][5]

Pre-Analytical Considerations & Sample Preparation

The foundation of any reliable analytical method lies in meticulous sample preparation. The primary goal is to present the analyte to the instrument in a form that is amenable to the chosen analytical technique, free from interfering matrix components.[6][7]

Sample Extraction

For samples where Methyl 6-(methylamino)hexanoate is present in a complex matrix (e.g., reaction mixtures, biological fluids), a liquid-liquid extraction (LLE) is recommended to isolate the analyte and remove non-volatile impurities.[6][8]

Protocol for Liquid-Liquid Extraction:

-

To 1 mL of the aqueous sample, add 2 mL of a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

-

Centrifuge the sample at 3000 x g for 5 minutes to achieve complete phase separation.

-

Carefully transfer the organic (bottom for dichloromethane, top for ethyl acetate) layer to a clean glass vial.

-

Repeat the extraction process with a fresh aliquot of organic solvent to maximize recovery.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

-

The dried residue is now ready for derivatization.

Chemical Derivatization: The Key to Volatility

Derivatization is a critical step that chemically modifies the analyte to make it suitable for GC analysis.[5] For Methyl 6-(methylamino)hexanoate, acylation of the secondary amine is the chosen strategy. This reaction replaces the active hydrogen with an acyl group, reducing the compound's polarity and increasing its volatility.[4][9] Pentafluoropropionic anhydride (PFPA) is an excellent choice for this purpose as it reacts rapidly and the resulting derivative exhibits excellent chromatographic properties and is highly responsive to electron capture detection if required.[10]

Protocol for Acylation Derivatization:

-

To the dried sample residue, add 100 µL of ethyl acetate and 50 µL of Pentafluoropropionic anhydride (PFPA).

-

Add 10 µL of a catalyst, such as pyridine, to facilitate the reaction.

-

Securely cap the vial and heat at 65°C for 30 minutes in a heating block or water bath.

-

After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

GC-MS Instrumentation and Analytical Parameters

The following parameters have been optimized for the separation and detection of the PFPA-derivatized Methyl 6-(methylamino)hexanoate.

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar column provides good separation for a wide range of derivatized compounds. |

| Injection Mode | Splitless | To maximize the transfer of the analyte onto the column, enhancing sensitivity for trace analysis.[11] |

| Injector Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte without causing thermal degradation.[12] |

| Carrier Gas | Helium (99.999% purity) | An inert carrier gas that provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (constant flow) | An optimal flow rate for good separation and peak shape. |

| Oven Program | Initial: 80°C (hold 2 min), Ramp 1: 15°C/min to 200°C, Ramp 2: 25°C/min to 280°C (hold 5 min) | The temperature program is designed to provide good separation from potential byproducts and ensure the elution of the derivatized analyte as a sharp peak. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | A robust and widely used ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.[13][14][15] |

| Electron Energy | 70 eV | The standard electron energy for EI-MS, which generates consistent and extensive fragmentation, aiding in compound identification.[13][16] |

| Ion Source Temp. | 230°C | Maintains the analyte in the gas phase and prevents condensation within the ion source. |

| Quadrupole Temp. | 150°C | Ensures stable performance of the mass analyzer. |

| Acquisition Mode | Full Scan (m/z 50-500) and Selected Ion Monitoring (SIM) | Full scan is used for initial identification, while SIM mode provides enhanced sensitivity and selectivity for quantification.[17] |

Data Acquisition and Analysis

Mass Spectral Characteristics

Under Electron Ionization, the PFPA derivative of Methyl 6-(methylamino)hexanoate will produce a characteristic fragmentation pattern. While the molecular ion may be present, it is often of low abundance in EI.[13] More prominent and structurally significant fragment ions should be used for identification and quantification.

Expected Key Mass Fragments for PFPA-derivatized Methyl 6-(methylamino)hexanoate: (Note: These are predicted fragments and should be confirmed with an authentic standard.)

| m/z Value | Proposed Fragment Identity |

| [M]+ | Molecular Ion |

| [M-31]+ | Loss of OCH3 |

| [M-59]+ | Loss of COOCH3 |

| [Fragment A] | C3F5CO-N(CH3)-CH2- |

| [Fragment B] | - (CH2)4-COOCH3 |

Quantification and Method Validation

For accurate quantification, a calibration curve should be constructed using a series of known concentrations of derivatized Methyl 6-(methylamino)hexanoate standard. The method should be validated in accordance with regulatory guidelines such as those from the ICH or FDA to ensure its reliability.[18][19][20][21]

Key Validation Parameters:

| Parameter | Description | Acceptance Criteria (Typical) |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery within 85-115% of the true value |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio ≥ 10 |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interfering peaks at the retention time of the analyte |

Workflow and Logic Diagrams

Caption: Experimental workflow from sample preparation to final quantification.

Caption: Decision logic for data analysis and confirmation.

Conclusion

The GC-MS protocol detailed in this application note provides a reliable and robust method for the detection and quantification of Methyl 6-(methylamino)hexanoate. The implementation of a well-considered sample preparation and derivatization strategy is paramount to achieving high-quality, reproducible data. By following the outlined procedures and adhering to good laboratory practices, researchers and drug development professionals can confidently apply this method for process control and quality assurance in their respective workflows. The principles of method validation discussed herein also serve as a guide to ensure the integrity of the analytical data generated.

References

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

-

SCION Instruments. (2025, February 25). What are the common ionization methods for GC/MS. [Link]

-

ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

-

KCAS. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

-

Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

-

Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]

-

AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

-

U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. [Link]

-

Bioanalysis Zone. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

-

European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

-

Shimadzu Corporation. (n.d.). GC/MS CI , CI/NCI and SMCI Measurement - Features. [Link]

-

Regis Technologies. (n.d.). Silylation Reagents. [Link]

-

Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. [Link]

-

YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

-

Restek. (n.d.). Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. [Link]

-

International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

-

Jordi Labs. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

-

The Bumbling Biochemist. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

-

U.S. Department of Energy Office of Scientific and Technical Information. (2021, January 29). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. [Link]

-

Macherey-Nagel. (n.d.). Derivatization reagents for GC - Chromatography. [Link]

-

University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]

-

Springer Nature Experiments. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. [Link]

-

Regis Technologies. (n.d.). GC Derivatization. [Link]

-

SCION Instruments. (2025, April 29). Sample preparation GC-MS. [Link]

-

Organomation. (n.d.). GC-MS Sample Preparation. [Link]

-

Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

-

Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents. [Link]

-

PubMed. (2021, February 14). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. [Link]

-

National Center for Biotechnology Information. (n.d.). Quality Control in Targeted GC-MS for Amino Acid-OMICS. [Link]

-

Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]

-

Drawell. (2024, April 2). Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. [Link]

-

Bangladesh Journal of Pharmacology. (2016, October 1). Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis. [Link]

-

Studia Universitatis Babes-Bolyai, Chemia. (n.d.). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. bdpsjournal.org [bdpsjournal.org]

- 3. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 4. gcms.cz [gcms.cz]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. Sample preparation GC-MS [scioninstruments.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. organomation.com [organomation.com]

- 9. chromtech.com [chromtech.com]

- 10. jfda-online.com [jfda-online.com]

- 11. osti.gov [osti.gov]

- 12. uoguelph.ca [uoguelph.ca]

- 13. What are the common ionization methods for GC/MS [scioninstruments.com]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 15. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. gcms.cz [gcms.cz]

- 18. FDA issues final guidance on bioanalytical method validation [gabionline.net]

- 19. resolvemass.ca [resolvemass.ca]

- 20. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

Application Note: Methyl 6-(methylamino)hexanoate in Polymer Chemistry

Executive Summary

Methyl 6-(methylamino)hexanoate (M-Me-Ahx) is a bifunctional AB-type monomer used primarily to synthesize N-substituted polyamides (N-methyl Nylon 6) . Unlike standard Nylon 6 precursors (caprolactam or 6-aminocaproic acid), this molecule contains a secondary amine and a methyl ester.

Key Technical Value:

-

Crystallinity Disruption: The N-methyl group eliminates the amide proton (

), preventing the formation of inter-chain hydrogen bonds. This transforms the polymer from a high-melting, semi-crystalline thermoplastic (Nylon 6) into an amorphous, highly soluble, and flexible material. -

Proteolytic Stability: In drug delivery applications, the N-substituted backbone mimics peptoids, offering resistance to enzymatic degradation (proteolysis) while maintaining biocompatibility.

-

Solubility Engineering: Polymers derived from M-Me-Ahx are soluble in common organic solvents (DCM, THF, Ethanol), unlike standard nylons which require aggressive solvents (Formic acid, HFIP).

Mechanism of Action & Polymer Architecture

Polymerization Mechanism

The polymerization proceeds via polycondensation (transamidation). The secondary amine of one monomer attacks the methyl ester of another, releasing methanol.

Reaction Scheme:

Structural Impact: The "Hydrogen Bond Switch"

The fundamental difference between Nylon 6 and Poly(M-Me-Ahx) lies in the amide linkage.

-

Nylon 6: Amide group is

. Strong H-donors and acceptors create rigid crystalline domains ( -

Poly(M-Me-Ahx): Amide group is

. The methyl group acts as a steric blocker and removes the H-donor. The result is a polymer with a low Glass Transition Temperature (

Visualizing the Structural Difference

Figure 1: Comparison of inter-chain interactions. The N-methyl group in the target polymer prevents the hydrogen bonding responsible for the rigidity of standard Nylon 6.

Protocol 1: Homopolymerization via Melt Condensation

Objective: Synthesize Poly(N-methyl-6-aminohexanoate) with moderate molecular weight (

Materials

-

Monomer: Methyl 6-(methylamino)hexanoate (>98% purity).

-

Catalyst: Titanium(IV) butoxide (

) or Dibutyltin dilaurate (DBTDL). Note: Lewis acid catalysts are preferred for secondary amines. -

Equipment: Glass polymerization ampoule or reactor with overhead stirrer, vacuum line (<1 mmHg), Nitrogen inlet, Oil bath.

Step-by-Step Procedure

-

Charging:

-

Load Methyl 6-(methylamino)hexanoate (10.0 g, 68.9 mmol) into the reactor.

-

Add catalyst (

relative to monomer, e.g., ~23 mg

-

-

Inerting:

-

Perform 3 cycles of Vacuum/Nitrogen purge to remove oxygen and moisture.

-

Critical: Oxygen at high temperatures will cause yellowing/degradation of the N-methyl group.

-

-

Pre-polymerization (Oligomerization):

-

Heat the mixture to 160°C under a slow stream of Nitrogen.

-

Stir at 100 RPM.

-

Methanol evolution will begin. Maintain for 2 hours.

-

Why: This stage prevents monomer loss (boiling point of monomer is relatively low) before applying vacuum.

-

-

Polycondensation (High Vacuum):

-

Increase temperature to 190°C .

-

Gradually apply vacuum over 30 minutes to reach <1 mmHg (or full vacuum).

-

Caution: Foaming may occur as methanol is rapidly pulled off.

-

Maintain conditions for 4–6 hours. Viscosity should increase noticeably.

-

-

Termination & Isolation:

-

Cool reactor to room temperature under Nitrogen.

-

Dissolve the resulting viscous gum in Chloroform or THF (10 mL/g polymer).

-

Precipitate into cold n-Hexane or Diethyl Ether .

-

Dry under vacuum at 40°C for 24 hours.

-

Protocol 2: Synthesis of "Amorphous Nylon" Copolymers

Objective: Modify standard Nylon 6 to improve transparency and flexibility by incorporating 10-20% N-methyl units.

Experimental Design

-

Host Monomer:

-Caprolactam.[1] -

Modifier: Methyl 6-(methylamino)hexanoate.

-

Initiator: Aminocaproic acid (acts as ring opener for caprolactam).

Workflow

Figure 2: Copolymerization workflow. The N-methyl ester is incorporated into the Nylon 6 backbone, introducing "kinks" that reduce crystallinity.

Procedure Summary

-

Mix Caprolactam (8.0 g) and Methyl 6-(methylamino)hexanoate (2.0 g).

-

Add 6-aminocaproic acid (0.5 g) and water (0.5 mL) to initiate ring opening of caprolactam.

-

Heat to 250°C in a sealed autoclave (pressure stage) for 2 hours.

-

Release pressure and apply vacuum for 2 hours to drive the condensation of the ester and the amine ends.

-

Result: A tough, transparent plastic (unlike the opaque white of pure Nylon 6).

Characterization & Quality Control

| Technique | Parameter | Expected Result for Poly(M-Me-Ahx) |

| 1H NMR | Chemical Shift | |

| DSC | Thermal Transitions | No melting peak ( |

| GPC | Molecular Weight | Target |

| Solubility | Solvent Resistance | Soluble in CHCl3, DCM, THF. Insoluble in Water, Hexane. |

NMR Validation

In the

-

Precursor (Monomer): N-Me signal at ~2.4 ppm (amine).

-

Polymer: N-Me signal shifts downfield to ~2.9–3.0 ppm (amide).

-

Completion Check: Disappearance of the methyl ester singlet (~3.6 ppm).

Applications in Drug Development

For researchers in pharmaceutical sciences, this polymer serves as a Peptidomimetic Carrier .

-

Polymer-Drug Conjugates: The secondary amine at the chain end can be reactivated or the ester end can be functionalized with hydrazine to attach doxorubicin or other APIs.

-

Shielding: The N-methylated backbone is "stealthy" to proteases (trypsin/chymotrypsin), making it a stable alternative to poly(amino acids) like poly-L-lysine.

References

-

Synthesis and Properties of N-Substituted Nylons

- Title: "Effect of N-substitution on the physical properties of polyamides."

- Source:Journal of Polymer Science Part A: Polymer Chemistry.

- Context: Establishes the loss of crystallinity upon N-methyl

-

Peptoid and Peptidomimetic Polymers

- Title: "Polypeptoids: A Model System for Studying the Effect of Hydrogen Bonding on Polymer Properties."

- Source:Macromolecules.

- Context: Discusses the synthesis of Poly(N-substituted glycines) and homologs using N-methyl amino esters.

-

Polymerization Mechanisms

- Title: "Kinetics of polycondens

- Source:Principles of Polymeriz

- Context: Foundational text for melt condens

-

N-Methyl Nylon 6 Characterization

Sources

- 1. d-nb.info [d-nb.info]

- 2. Methyl hexanoate - Wikipedia [en.wikipedia.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. chemimpex.com [chemimpex.com]

- 5. tbp.studentorg.berkeley.edu [tbp.studentorg.berkeley.edu]

- 6. researchgate.net [researchgate.net]

- 7. trace.tennessee.edu [trace.tennessee.edu]

- 8. Synthesis of 8-14C-labeled O6-methyldeoxyguanosine and its deoxynucleotide copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Physical Properties of Non-Crystalline Nylon 6 Containing Dimer Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

"purification challenges of Methyl 6-(methylamino)hexanoate"

Technical Support Center: Amino Acid Esters & Linker Chemistry Division Subject: Troubleshooting Purification of Methyl 6-(methylamino)hexanoate Ticket ID: #MAH-6-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Methyl 6-(methylamino)hexanoate (Structure:

Users typically encounter three failure modes:

-

Mass Loss/Cyclization: Spontaneous conversion to N-methylcaprolactam during heating or storage.

-

Hydrolysis: Loss of the methyl ester during aqueous workup.

-

Chromatographic Tailing: Irreversible adsorption of the secondary amine on silica gel.

This guide provides self-validating protocols to navigate these instabilities.

Module 1: The "Ghost Peak" Phenomenon (Cyclization)

User Observation: "My NMR shows a clean spectrum, but after vacuum distillation, the product mass is low, and a new non-polar peak appears. The ester methoxy signal (

Root Cause Analysis:

You are fighting the Thorpe-Ingold effect and entropy. The molecule is an

Visualization: The Cyclization Trap

Figure 1: The irreversible cyclization pathway of

Resolution Protocol:

-

Avoid Distillation of Free Base: Do not attempt to distill the free amine unless you have a wiped-film evaporator (residence time <10s).

-

Trap as Salt: Immediately convert the crude oil to the hydrochloride salt. The protonated amine (

) is non-nucleophilic and cannot cyclize.-

Step: Dissolve crude oil in dry Et2O or Dioxane.

-

Step: Add 4M HCl in Dioxane dropwise at 0°C.

-

Step: Filter the white precipitate. This salt is stable for months at -20°C [1].

-

Module 2: The pH Paradox (Extraction)

User Observation: "I cannot get the product out of the aqueous layer. If I raise the pH to extract the amine, I lose the ester."

Root Cause Analysis: This is a pKa conflict.

-

Amine pKa: ~10.5 (Needs pH > 11 to be fully deprotonated and extractable into organic solvent).

-

Ester Stability: Hydrolyzes rapidly at pH > 9.0 in aqueous environments.

If you adjust to pH 12 to extract the amine, the hydroxide ions (

Data: Stability Window

| pH Condition | Amine State | Ester Stability | Extraction Efficiency |

| pH < 7 | Protonated ( | Stable | 0% (Stays in water) |

| pH 8-9 | Equilibrium | Slow Hydrolysis | ~30-50% |

| pH 10-11 | Free Base ( | Rapid Hydrolysis | High (if fast) |

| Target | pH 9.5-10 (Cold) | Metastable | Optimal |

Resolution Protocol (The "Cold-Flash" Extraction):

-

Chill: Cool the aqueous reaction mixture to 0°C (ice bath). Hydrolysis rates drop significantly at low temperatures.

-

Solvent First: Add your extraction solvent (DCM or EtOAc) before adjusting the pH. This creates a sink for the free amine immediately as it forms.

-

Rapid Basification: Use cold Saturated

(pH ~11) or -

Immediate Separation: Shake vigorously for 30 seconds and separate phases immediately.

-

Dry Instantly: The organic layer contains wet amine, which can still hydrolyze the ester. Dry immediately over

and filter.

Module 3: Chromatographic Tailing

User Observation: "The product streaks from the baseline to the solvent front on TLC. Column chromatography yields poor separation."

Root Cause Analysis:

Secondary amines interact strongly with the acidic silanol groups (

Resolution Protocol: You must deactivate the silica.

-

Option A: The Triethylamine (TEA) Method

-

Pre-wash the silica column with eluent containing 1% Triethylamine .

-

Run the column with 0.5% TEA in the mobile phase (e.g., DCM:MeOH:TEA 95:4.5:0.5).

-

Warning: You must remove TEA from the product afterward (azeotrope with toluene or vacuum dry).

-

-

Option B: The Ammonia Method (Cleaner)

-

Use DCM / Methanolic Ammonia (7N) gradients.

-

The ammonia competes for silanol sites but is much easier to remove under vacuum than TEA.

-

Ref: Common protocol for amino-ester purification [2].

-

Module 4: Workflow Decision Tree

User Observation: "I have a crude reaction mixture. Which path should I take?"

Visualization: Purification Logic

Figure 2: Decision matrix for processing crude amino-esters.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amino acid ester hydrochloride formation).

-

Sigma-Aldrich. (n.d.). 6-(Methylamino)hexanoic acid hydrochloride Product Sheet. (Confirming commercial stability of the salt form vs free base).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for Thorpe-Ingold effect and lactamization).

-

PubChem. (2024).[1] Methyl 6-aminohexanoate Compound Summary. National Center for Biotechnology Information.

Sources

"optimizing reaction conditions for Methyl 6-(methylamino)hexanoate synthesis"

To: Research Team From: Senior Application Scientist, Technical Support Subject: Optimization & Troubleshooting Guide: Synthesis of Methyl 6-(methylamino)hexanoate

Executive Summary

Methyl 6-(methylamino)hexanoate (M6MH) is a bifunctional building block often utilized in polymer synthesis and pharmaceutical intermediate production.[1] Its synthesis presents a unique "stability paradox": the molecule contains both a nucleophilic amine and an electrophilic ester, making it prone to intramolecular cyclization to form N-methylcaprolactam.[1]

This guide prioritizes kinetic control and salt formation to stabilize the linear product.[1] We present two primary synthesis routes and a comprehensive troubleshooting module.

Module 1: Synthesis Route Selection

Route A: Nucleophilic Substitution (Recommended for Lab Scale)

Best for: High purity, avoiding equilibrium issues.

Mechanism: Methyl 6-bromohexanoate + Methylamine

| Parameter | Optimized Condition | Rationale |

| Stoichiometry | Methylamine (10–20 eq.)[1] : Bromide (1 eq.)[1] | High amine excess statistically ensures the bromide reacts with primary amine, not the product (secondary amine). |

| Solvent | THF or Methanol (Anhydrous) | Polar enough to dissolve salts; anhydrous to prevent ester hydrolysis.[1] |

| Temperature | 0°C | Low initial temp suppresses side reactions; do not heat above 40°C. |

Protocol:

-

Dissolve Methylamine (2M in THF, 20 equiv) in a reaction vessel cooled to 0°C.

-

Add Methyl 6-bromohexanoate (1 equiv) dropwise over 1 hour. Crucial: Slow addition keeps local concentration of bromide low.

-

Stir at 0°C for 2 hours, then warm to Room Temperature (RT) overnight.

-

Workup (Critical): Evaporate excess methylamine and solvent under reduced pressure at <30°C .

-

Stabilization: Dissolve residue in dry ether/dioxane and add 4M HCl in dioxane to precipitate Methyl 6-(methylamino)hexanoate hydrochloride . Filter and dry.[1]

-

Note: Isolating as the HCl salt blocks the amine, preventing cyclization.

-

Route B: Acid-Catalyzed Ring Opening (Industrial/Scale-Up)

Best for: Cost-efficiency, using N-methylcaprolactam.

Mechanism: N-methylcaprolactam + MeOH + Acid

| Parameter | Optimized Condition | Rationale |

| Catalyst | H₂SO₄ or HCl (gas) | Strong acid protonates the lactam nitrogen, activating the carbonyl for methanol attack. |

| Solvent | Methanol (Large Excess) | Drives equilibrium toward the open-chain ester (Le Chatelier’s principle).[1] |

| Temperature | Reflux (65°C) | Required to overcome activation energy of amide hydrolysis.[1] |

Protocol:

-

Dissolve N-methylcaprolactam in Methanol (1:20 w/v ratio).

-

Reflux for 24–48 hours. Monitor by TLC/GC.

-

Workup: Cool to 0°C. Do not neutralize to pH > 7.

-

If H₂SO₄ was used: Neutralize carefully with Na₂CO₃ to pH 5–6 (not basic!).[1] Filter salts.[1]

-

Isolate as a salt or use immediately.[1]

Module 2: Troubleshooting & FAQs

Q1: My product purity is good by NMR in the pot, but after distillation, it’s 90% starting material (Lactam). What happened?

Diagnosis: Thermal Cyclization. Explanation: The free base of M6MH is thermodynamically unstable.[1] Upon heating (distillation), the amine attacks the ester (intramolecular aminolysis), releasing methanol and reforming N-methylcaprolactam. Solution:

-

Never distill the free base.

-

Purify via recrystallization of the Hydrochloride salt .[1]

-

If you must distill, use high vacuum (<0.1 mmHg) to keep pot temp <50°C, but yield will still suffer.

Q2: I see a "double-weight" impurity in Mass Spec (M+ = ~286).

Diagnosis: Intermolecular Dimerization. Explanation: One molecule's amine attacked another molecule's ester, forming a linear dimer amide.[1] Solution:

-

Dilution: Run the reaction at lower concentration (0.1 M or less).

-

Temperature: Keep reaction temperature low.

Q3: In Route A, I am getting the tertiary amine (dimethylamino derivative).

Diagnosis: Over-methylation. Explanation: The product (secondary amine) is more nucleophilic than the starting methylamine. Solution:

-

Increase Methylamine Ratio: Move from 5 equiv to 20 equiv.

-

Reverse Addition: Ensure the bromide is added to the amine, not vice-versa.

Module 3: Visualizing the Stability Trap

The following diagram illustrates the kinetic vs. thermodynamic pathways. You must stay in the "Kinetic Trap" (Salt form) to isolate the product.

Caption: The "Stability Trap": The free base spontaneously reverts to lactam or polymerizes. Acid trapping is the only stable exit.

Module 4: Workup Decision Tree

Follow this logic flow to ensure successful isolation.

Caption: Workup logic flow emphasizing immediate acidification to prevent cyclization.

References

-

Preparation of Methyl 6-bromohexanoate

-

Lactam Ring Opening & Equilibrium

-

Selective N-Methylation Strategies

-

Stability of 6-aminohexanoate esters

Sources

"side reactions in the synthesis of Methyl 6-(methylamino)hexanoate"

Technical Support Ticket: #8842-HEX Subject: Troubleshooting Yield Loss & Purity Issues in Methyl 6-(methylamino)hexanoate Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The "Ghost" in Your Flask

If you are observing a "disappearing product" or obtaining a stable oil that does not match your NMR expectations for the linear ester, you are likely encountering intramolecular cyclization .

Methyl 6-(methylamino)hexanoate is deceptively simple. While it appears to be a standard amino ester, it is thermodynamically predisposed to revert to its lactam form,

Part 1: The Core Problem (Mechanistic Insight)

The synthesis of

The -Methyl Factor

You are likely familiar with Nylon-6 synthesis from caprolactam. In your case, the presence of the

-

Nucleophilicity: The secondary amine (

) is more nucleophilic than the primary amine of the standard 6-aminohexanoate. -

Conformation: The methyl group reduces the energy barrier for the amine to attack the ester carbonyl, favoring the cis-amide conformation required for ring closure.

The Trap:

Users often synthesize the ester successfully as the hydrochloride salt . However, during the "work-up" (neutralization with

Part 2: Reaction Pathways & Logic Visualization

The following diagram illustrates the kinetic competition occurring in your flask.

Caption: Kinetic competition between the stable HCl salt, the unstable free base, and the thermodynamic lactam trap.

Part 3: Troubleshooting Guide

Common Inquiry 1: "My product turned into an oil that isn't the ester."

Diagnosis: You likely isolated the free base. The Fix: Do not isolate the free base.

-

Explanation: The free base of Methyl 6-(methylamino)hexanoate has a half-life measured in minutes to hours at room temperature depending on concentration.

-

Protocol Adjustment: Keep the product as the hydrochloride salt. If you must use the free base for a subsequent reaction (e.g., coupling), generate it in situ at low temperature (

) and immediately add the electrophile.

Common Inquiry 2: "I see polymerization (gummy solid)."

Diagnosis: Concentration was too high during neutralization. The Fix: Control the concentration.

-

Explanation:

-

High Concentration (>0.5 M): Intermolecular reaction dominates

Polymerization. -

Low Concentration (<0.05 M): Intramolecular reaction dominates

Cyclization (Lactam). -

The "Goldilocks" Zone: There is no stable zone for the free base. You must maintain the protonated state (Salt).

-

Common Inquiry 3: "Low yield using /MeOH."

Diagnosis: Water byproduct inhibition.

The Fix: Use Thionyl Chloride (

-

Explanation: Fisher esterification is an equilibrium.

reacts with methanol to form anhydrous

Part 4: Recommended Protocol (Self-Validating)

Objective: Synthesis of Methyl 6-(methylamino)hexanoate Hydrochloride.

Starting Material:

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a

drying tube. -

Solvent Prep (Exothermic):

-

Charge 50 mL of anhydrous Methanol (MeOH) into the RBF.

-

Cool to

in an ice bath. -

Slowly add 1.5 equivalents of Thionyl Chloride (

) dropwise. (Caution: Evolution of -

Validation: Ensure the solution is clear and colorless.

-

-

Addition:

-

Add 1.0 equivalent of

-methylcaprolactam (or the amino acid) to the cold solution.

-

-

Reaction:

-

Allow to warm to room temperature.[1]

-

Heat to reflux (

) for 12–16 hours. -

Why Reflux? Ring opening of the lactam is kinetically slow compared to standard esterification.

-

-

Work-up (Critical Step):

-

Cool the mixture to room temperature.

-

Concentrate in vacuo (Rotavap) to remove MeOH and excess

. -

Do NOT add water or base.

-

You will obtain a viscous oil or semi-solid.

-

-

Crystallization/Washing:

-

Triturate the residue with cold Diethyl Ether (

) or Acetone. The ester hydrochloride is typically insoluble in ether, while impurities (unreacted lactam) may be soluble. -

Filter the solid (hygroscopic) under nitrogen.

-

-

Storage: Store as the HCl salt in a desiccator at

.

Data Validation Table:

| Parameter | Expected Value (HCl Salt) | Warning Sign (Free Base/Lactam) |

| Physical State | White/Off-white Hygroscopic Solid | Colorless Oil (Lactam) or Gum (Polymer) |

| Solubility | Soluble in Water, MeOH, DMSO | Soluble in |

| 1H NMR ( | Loss of | |

| IR Spectrum | ~1735 | ~1640 |

References

-

Preparation of Amino Acid Esters (General Protocol)

-

Anand, R., & Vimal. (1998). A Mild and Convenient Procedure for the Esterification of Amino Acids. Organic Preparations and Procedures International.

-

Source:

-

-

Lactam-Amino Acid Equilibrium

- NIST Chemistry WebBook. Caprolactam Thermochemistry.

-

Source:

-

Stability of Amino Ester Free Bases

-

Hay, R. W., & Banerjee, P. K. (1981).[2] The hydrolysis of alpha-amino-acid esters in mixed ligand complexes. Journal of Inorganic Biochemistry.

-

Source:

-

-

N-Methylcaprolactam Properties

-

PubChem Database.[3] N-Methylcaprolactam (CID 17369).

-

Source:

-

Sources

- 1. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 2. The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-(Methylamino)hexanoic acid | C7H15NO2 | CID 4989372 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Stability & Handling of Methyl 6-(methylamino)hexanoate

Executive Summary

Methyl 6-(methylamino)hexanoate is a bifunctional building block containing a secondary amine and a methyl ester. Its stability is governed by a critical balance between pH and water content .

-

In Anhydrous Acid (Storage State): The compound is stable . The amine is protonated (

), preventing intramolecular cyclization. -

In Aqueous Acid (Hydrolysis Risk): The compound is unstable . The ester moiety undergoes acid-catalyzed hydrolysis to the carboxylic acid (6-(methylamino)hexanoic acid).

-

In Neutral/Basic Conditions (Cyclization Risk): The compound is highly unstable . Upon deprotonation, the free amine rapidly attacks the ester carbonyl to form

-methylcaprolactam , an irreversible impurity.

Critical Takeaway: "Acidic conditions" stabilize the amine against cyclization but sensitize the ester to hydrolysis. You must exclude water to maintain integrity.

Mechanistic Degradation Pathways

To troubleshoot effectively, one must understand the molecular behaviors driving degradation.

Pathway A: Acid-Catalyzed Hydrolysis (The "Wet Acid" Problem)

In the presence of water and acid (e.g., dilute HCl), the methyl ester hydrolyzes.

-

Mechanism: Protonation of the carbonyl oxygen makes the carbon susceptible to nucleophilic attack by water.

-

Result: Loss of the methyl group and formation of the free acid.

-

Mass Shift:

Da (Loss of

Pathway B: Intramolecular Cyclization (The "Workup" Trap)

This is the most common failure mode during extraction or neutralization.

-

Mechanism: As pH rises (> 7), the ammonium salt (

) deprotonates to the free amine ( -

Result: Formation of the 7-membered lactam ring (

-methylcaprolactam) and release of methanol. -

Mass Shift:

Da (Loss of Methanol [

Pathway C: Oligomerization (The "Concentration" Problem)

At high concentrations, the amine of one molecule attacks the ester of another molecule.

-

Result: Formation of Nylon-like oligomers (dimers, trimers).

-

Observation: Broad peaks in LC-MS, precipitation of insoluble solids.

Visualization of Pathways[1]

Figure 1: Mechanistic fate of Methyl 6-(methylamino)hexanoate under varying environmental conditions.

Troubleshooting Guide & FAQs

Symptom: LC-MS shows a major peak with Mass [M-32]

Diagnosis: You have formed

-

This reaction is generally irreversible. You cannot easily ring-open the lactam back to the ester without hydrolyzing to the acid.

-

Prevention: Keep the compound as a hydrochloride salt. If free-basing is required for a reaction, generate the free base in situ at low temperature (

C) and react immediately with the electrophile.

Symptom: LC-MS shows a peak with Mass [M-14]

Diagnosis: Hydrolysis to the carboxylic acid. Cause: Presence of water in your acidic storage solvent. Solution:

-

Re-esterification is possible using Methanol/HCl or Thionyl Chloride/Methanol.

-

Prevention: Store as a solid salt in a desiccator. If solution storage is necessary, use anhydrous methanol with a defined concentration of HCl (e.g., 1.25 M HCl in MeOH).

Symptom: "I stored the sample in 0.1% TFA/Water and it degraded."

Analysis: While TFA (Trifluoroacetic acid) maintains low pH preventing cyclization, the "Water" component drives hydrolysis. Corrective Action: Avoid aqueous acidic buffers for long-term storage. Use non-aqueous acidic modifiers (e.g., Formic acid in Acetonitrile) or store as a lyophilized powder.

Data Summary Table: Mass Shift Diagnostics

| Observed Mass Shift | Proposed Structure | Mechanism | Trigger Condition |

| No Change | Methyl 6-(methylamino)hexanoate | N/A | Dry, Acidic (pH < 3) |

| -14 Da | 6-(methylamino)hexanoic acid | Hydrolysis | Aqueous Acid, Time |

| -32 Da | Cyclization | Neutral/Basic pH, Heat | |

| +143 Da (approx) | Dimer | Oligomerization | High Conc., Neutral pH |

Standard Operating Procedures (SOPs)

SOP-01: Safe Storage

-

Form: Isolate the compound as the Hydrochloride (HCl) salt .

-

Environment: Store at

C under Argon or Nitrogen. -

Desiccation: Use a sealed container with desiccant packs. The salt is hygroscopic; absorbed water will lead to slow hydrolysis even in the solid state.

SOP-02: Neutralization (The "Cold-Crash" Protocol)

Use this protocol if you must liberate the free amine for a subsequent reaction.

Reagents:

-

Dichloromethane (DCM) or THF (Anhydrous)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

-

Dissolve the HCl salt in anhydrous DCM. Suspension is acceptable.

-

Cool the mixture to

C to -

Add the base (TEA/DIPEA) dropwise.

-

IMMEDIATELY add the electrophile (e.g., acid chloride, isocyanate) for the next step.

-

Warning: Do not stir the free base for >15 minutes without the electrophile present.

-

-

If an aqueous wash is required, use cold saturated

and separate phases rapidly.

SOP-03: Analytical Monitoring (HPLC)

-

Mobile Phase A: Water + 0.1% Formic Acid (Do not use neutral phosphate buffers).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Keep the run time short to minimize on-column hydrolysis.

-

Diluent: Dissolve samples in Acetonitrile/Water (90:10) + 0.1% Formic Acid . Avoid pure water.

References

-

Hydrolysis Kinetics: Hay, R. W., et al. "Base hydrolysis of amino-acid esters and amides." Journal of the Chemical Society, Dalton Transactions, 1972.[1]

- Relevance: Establishes the baseline kinetics for amino-ester hydrolysis, confirming the susceptibility of the ester group in aqueous media.

- Cyclization Mechanism: Cohen, S. G., & Khedouri, E.

-

Caprolactam Synthesis: "Process for the preparation of epsilon-caprolactam."[2][3][4][5] Google Patents, US Patent 5374765. Link

- Relevance: Details the industrial conditions (heat/catalysis)

-

General Stability: "Stability of amino acid esters in aqueous solution." ResearchGate Q&A / Quora Archives. Link

- Relevance: Practical confirmation that amino acid esters are supplied as HCl salts to prevent auto-degrad

Sources

- 1. Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part I. Hydrolysis of methyl 6-aminohexanoate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA [ucm.es]

- 5. researchgate.net [researchgate.net]

Technical Support Center: Synthesis of Methyl 6-(methylamino)hexanoate

Welcome to the technical support center for the synthesis of Methyl 6-(methylamino)hexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve your yield and purity.

I. Strategic Synthesis Planning: Choosing Your Route

The synthesis of Methyl 6-(methylamino)hexanoate, a secondary amine, can be approached through several synthetic routes. The optimal choice depends on the available starting materials, scale, and desired purity. Here, we discuss the two most common strategies starting from Methyl 6-aminohexanoate.

FAQ: What are the primary synthetic routes to Methyl 6-(methylamino)hexanoate?

The two most prevalent and effective methods for synthesizing Methyl 6-(methylamino)hexanoate are:

-

Reductive Amination: This is a versatile and widely used method for forming amines.[1][2][3] Specifically, the Eschweiler-Clarke reaction is a classic and efficient choice for the N-methylation of primary amines.[4][5][6][7][8] This reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[4][5][6]

-

Amide Formation followed by Reduction: This two-step approach involves first forming the N-formyl or N-acetyl derivative of Methyl 6-aminohexanoate, followed by reduction of the amide to the corresponding secondary amine. This route offers good control but involves an additional synthetic step. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically used for the amide reduction.[9][10][11]

The following diagram illustrates the primary synthetic pathways:

Caption: Primary synthetic routes to Methyl 6-(methylamino)hexanoate.

II. Troubleshooting the Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a robust method for methylating primary amines, but several factors can influence its success.[4][6]

FAQ: My Eschweiler-Clarke reaction is giving a low yield. What are the common causes?

Several factors can contribute to a low yield in the Eschweiler-Clarke reaction. Let's break down the most common culprits and their solutions.

1. Suboptimal Reagent Stoichiometry:

-

Issue: Incorrect ratios of formaldehyde and formic acid to the starting amine can lead to incomplete reaction or the formation of side products.

-

Causality: Formaldehyde acts as the carbon source for the methyl group, while formic acid serves as the hydride donor for the reduction of the intermediate imine.[5][6] An excess of both is typically required to drive the reaction to completion.

-

Troubleshooting Protocol:

-

Ensure a molar excess of both formaldehyde and formic acid. A common starting point is 2-3 equivalents of formaldehyde and 2-3 equivalents of formic acid relative to the primary amine.

-

For primary amines, using less than two equivalents of formaldehyde can result in a mixture of the secondary amine, unreacted starting material, and the tertiary amine.[6]

-

The reaction is irreversible due to the formation of carbon dioxide gas.[6]

-

| Reagent | Recommended Stoichiometry (relative to amine) | Purpose |

| Formaldehyde | 2.0 - 3.0 eq. | Methyl group source |

| Formic Acid | 2.0 - 3.0 eq. | Hydride source (reductant) |

2. Inadequate Reaction Temperature and Time:

-

Issue: The reaction may not proceed to completion if the temperature is too low or the reaction time is too short.

-

Causality: The Eschweiler-Clarke reaction typically requires heating to facilitate the formation of the iminium ion intermediate and its subsequent reduction.[6][7]

-

Troubleshooting Protocol:

3. Inefficient Work-up and Product Isolation:

-